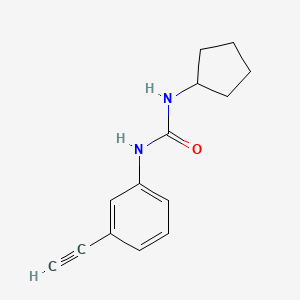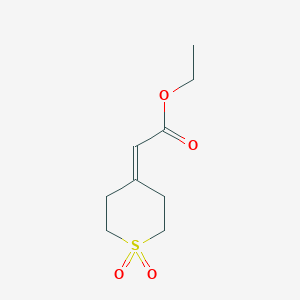
1-(Piperidin-4-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-4-yl)butan-2-one is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)butan-2-one typically involves the reaction of piperidine with butanone under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation, which facilitates the reduction of pyridine derivatives to piperidine derivatives . Another approach includes the use of ruthenium or nickel-based nanocatalysts for hydrogenation .
Industrial Production Methods: Industrial production of piperidine derivatives often employs multicomponent reactions and cyclization techniques to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Piperidin-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium, rhodium, ruthenium, nickel-based catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-4-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(Piperidin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate neurotransmitter receptors and ion channels, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
Uniqueness: 1-(Piperidin-4-yl)butan-2-one stands out due to its unique combination of a piperidine ring and a butanone moiety, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-piperidin-4-ylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
PPTKPOCMVNXFRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


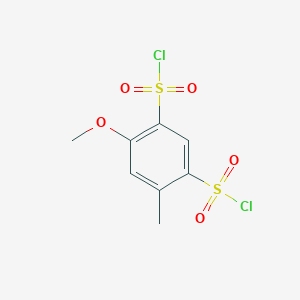

![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)


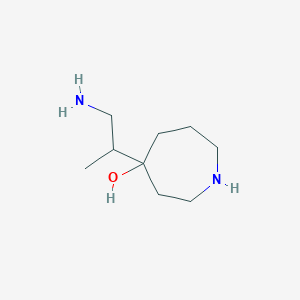
![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
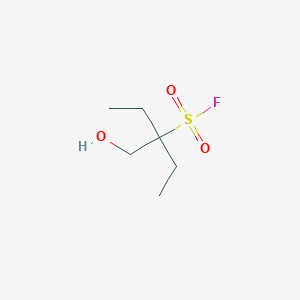
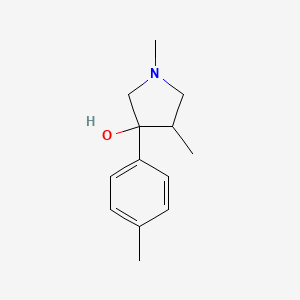
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)

